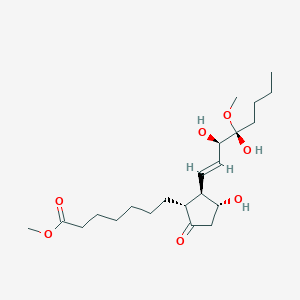![molecular formula C8H8N2O B1425187 (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol CAS No. 1269479-13-1](/img/structure/B1425187.png)
(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
説明
“(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It is a white solid and has a molecular weight of 148.16 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridin-2-ylmethanol .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The 5-position of 1H-pyrrolo[2,3-b]pyridine, which is close to G485, was modified with a group that could provide a hydrogen bond acceptor of suitable size .
Molecular Structure Analysis
The InChI code for “(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is 1S/C8H8N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-4,11H,5H2,(H,9,10) . The key for this InChI code is XNNPFSSPGFCLLA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol” is a white solid with a molecular weight of 148.16 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridin-2-ylmethanol .
科学的研究の応用
Synthesis of Derivative Compounds
- Synthesis of Aryl Derivatives : The reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents forms 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, which are key intermediates for producing other functional compounds (Kobayashi et al., 2011).
Spectral and Structural Studies
- Characterization of Complexes : Spectral and structural studies of various complexes, such as those formed with platinum group metal complexes, provide insights into the molecular interactions and properties of these compounds (Sairem et al., 2012).
Synthesis of Polymers
- Formation of Polymers : Treatment of certain pyrrolopyridin derivatives with N-bromosuccinimide leads to the formation of polymers, indicating potential applications in polymer science (Torosyan et al., 2019).
Exploration of Chemical Properties
- Investigation of Reactivity and Stability : Research into the reactivity and stability of various derivatives of 1H-pyrrolo[2,3-b]pyridin-2-yl)methanol under different conditions contributes to a deeper understanding of their chemical properties and potential applications in various fields (Nedolya et al., 2015).
Photophysical and Photochemical Analysis
- Photophysical Studies : The study of the photophysical and photochemical properties of pyrrolo[3,4-c]pyridine derivatives, such as examining their fluorescence and electronic nature, reveals their potential for applications in fields like materials science and bioimaging (Bashmakova et al., 2021).
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNPFSSPGFCLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


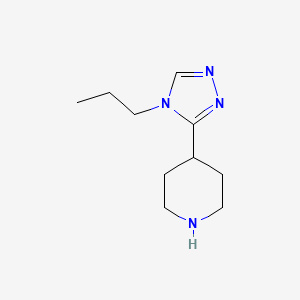
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)
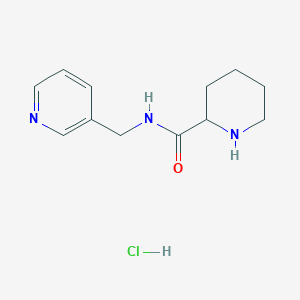
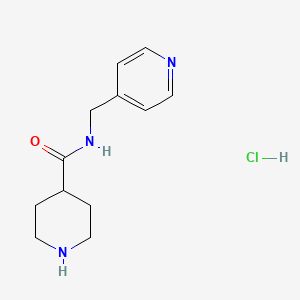
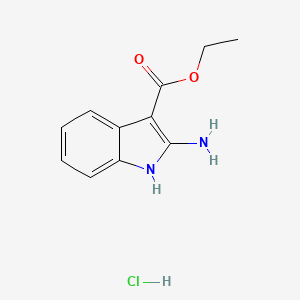

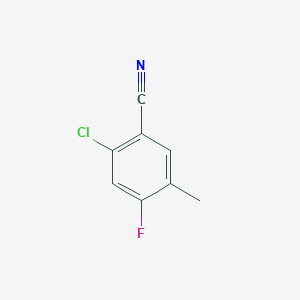
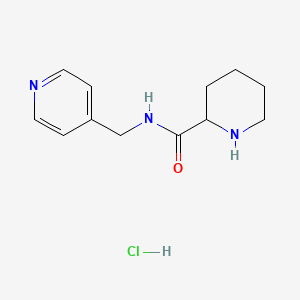
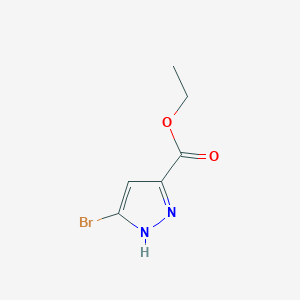
![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)
![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1425122.png)
![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine](/img/structure/B1425123.png)

